酪氨酰-丙氨酰-甘氨酸

描述

Synthesis Analysis

The synthesis of related dipeptides such as glycyl-L-tyrosine and L-alanyl-L-glutamine has been successfully performed and these peptides have been utilized in studies without any side effects or complaints, indicating a potential method for synthesizing tyrosyl-alanyl-glycine . Additionally, the synthesis of complex polymeric peptides involving tyrosine, such as poly(L-tyrosyl-e-N-L-glutamyl-L-lysyl-L-alanylglycyl)glycine methyl ester, has been described, suggesting that the synthesis of tyrosyl-alanyl-glycine is feasible using similar methods .

Molecular Structure Analysis

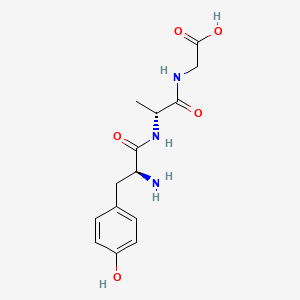

The molecular structure of a related tripeptide, glycyl-L-tyrosyl-L-alanine, has been determined through crystallography, revealing an extended conformation through glycine, a nearly perpendicular bend at tyrosine, and a reverse turn for the C-terminal carboxylate . This information provides a basis for predicting the conformation that tyrosyl-alanyl-glycine might adopt in a crystalline form.

Chemical Reactions Analysis

The interaction of tyrosine and tyrosine-containing dipeptides with metal ions such as Cu2+ has been studied using fluorescence quenching. These studies have revealed the pKa values for the protonation of tyrosine derivatives and the stoichiometry of binding in dipeptide-metal complexes . This research can be applied to understand how tyrosyl-alanyl-glycine might react in the presence of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related dipeptides have been characterized, showing that they are rapidly cleared from plasma and hydrolyzed into their constituent amino acids . This suggests that tyrosyl-alanyl-glycine would also have a rapid plasma clearance and could be used as a source of free amino acids. The crystal structure analysis of glycyl-L-tyrosyl-L-alanine provides additional data on the physical properties such as crystal dimensions and density, which could be similar for tyrosyl-alanyl-glycine .

科学研究应用

代谢利用和动力学

静脉注射:研究表明,与酪氨酰-丙氨酰-甘氨酸在结构上相关的合成二肽,如 L-丙氨酰-L-谷氨酰胺和甘氨酰-L-酪氨酸,在静脉注射后会迅速从血浆中清除。这些二肽迅速水解成其组成的氨基酸,表明它们作为氨基酸来源具有高效的肠外使用潜力 (Albers 等人,1988 年)。

持续输注:另一项针对合成二肽(包括 L-丙氨酰-L-谷氨酰胺和甘氨酰-L-酪氨酸)的研究表明,持续静脉输注会导致组成氨基酸等摩尔释放,而不会产生明显的副作用。这表明合成二肽在静脉输注氨基酸方面具有潜力 (Albers 等人,1989 年)。

化学性质和反应

缓蚀:甘氨酸、丙氨酸和酪氨酸等氨基酸已因其在酸性环境中抑制铜腐蚀的作用而受到研究。这些发现可以外推到理解酪氨酰-丙氨酰-甘氨酸在类似条件下的化学行为 (Amin 等人,2010 年)。

与自由基的相互作用:氨基酸和小肽(包括酪氨酸-甘氨酸)与硫酸根和磷酸氢根自由基的相互作用已得到研究。这项研究有助于理解酪氨酰-丙氨酰-甘氨酸在不同化学条件下的氧化行为和稳定性 (Bosio 等人,2005 年)。

生物学和营养学作用

代谢综合征中的生物标志物:研究表明,酪氨酰-丙氨酰-甘氨酸的组成部分半胱氨酸和酪氨酸等氨基酸在有代谢综合征风险的个体中升高,表明它们作为早期生物标志物的作用 (Mohorko 等人,2015 年)。

对家蚕的营养影响:对家蚕(Bombyx mori)的研究表明,与酪氨酰-丙氨酰-甘氨酸的成分相似的氨基酸,如丙氨酸、甘氨酸、丝氨酸和酪氨酸,具有特定的营养作用,影响幼虫的生长和发育 (Ito 和 Arai,1967 年)。

未来方向

The role of peptides and aminoacyl-tRNA synthetases in human health and disease is a growing field of research . Understanding the functions of peptides like Tyrosyl-alanyl-glycine could provide valuable insights into various biological processes and diseases. Future research may focus on exploring the non-canonical functions of these peptides and their potential therapeutic applications .

属性

IUPAC Name |

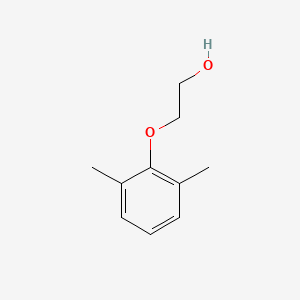

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKEQQWXODGGZ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219793 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-alanyl-glycine | |

CAS RN |

69537-64-0 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)